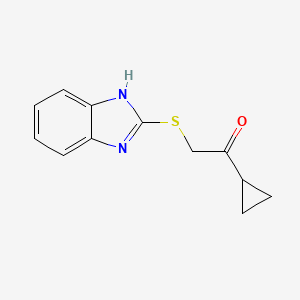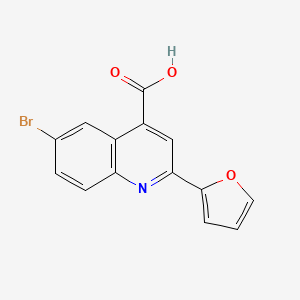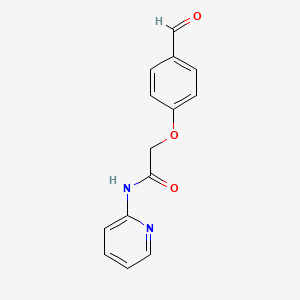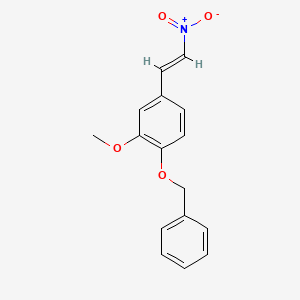![molecular formula C9H6Cl2N2O2S B1331672 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 50848-29-8](/img/structure/B1331672.png)
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
The compound 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2,4-dichlorophenoxy group and the thiol (-SH) group suggests that this compound may exhibit interesting chemical and biological properties, such as antioxidant activity, due to the reactivity of the thiol group.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of an appropriate hydrazide with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH) to form the oxadiazole ring. For instance, the synthesis of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by conversion to the corresponding hydrazide and subsequent reaction with CS2 and KOH . Although the specific synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is not detailed, it is likely to follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For example, the structures of synthesized 1,3,4-oxadiazole derivatives were confirmed by elemental analyses, IR, and 1H-NMR spectra . The thiol-thione tautomeric equilibrium of these compounds is also an important aspect of their molecular structure .
Chemical Reactions Analysis
The thiol group in 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is reactive and can participate in various chemical reactions, such as the formation of disulfides upon oxidation or acting as a nucleophile in substitution reactions. The antioxidant activity of similar compounds has been attributed to the presence of the thiol group, which can scavenge free radicals and potentially bind to protein targets involved in oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. The presence of the dichlorophenoxy group and the thiol group in the compound of interest would affect its hydrophobicity, acidity of the thiol group, and overall reactivity. The antioxidant properties of a similar compound, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, were evaluated using various in vitro assays, and the compound showed significant radical scavenging activity . This suggests that the dichlorophenoxy derivative may also possess similar properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound closely related to 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has shown significant antioxidant potential. This compound exhibits radical scavenging and can induce the endogenous defense system. It demonstrates the ability to abrogate oxidation by inducing endogenous defense systems and preventing radical chain reactions, suggesting potential as an antioxidant for further investigations (Shehzadi et al., 2018).
Chromatographic Analysis
A study developed a reverse-phase chromatographic method for determining 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, another related compound, in bulk and stressed solution. This study provides insights into the intrinsic stability behavior of the compound, which is critical for understanding its practical applications (Shehzadi et al., 2018).
Antibacterial Activity
Synthesis and pharmacological evaluation of N-substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have highlighted their potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives, including structures similar to 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has revealed their efficacy as corrosion inhibitors for mild steel in sulphuric acid. This application is significant in industrial contexts where corrosion is a critical concern (Ammal et al., 2018).
Stability-Indicating Capacity
A study on the stability-indicating capacity of a chromatographic method for 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol shows its potential for quality control, stability testing, and preformulation studies in pharmaceuticals (Shehzadi et al., 2018).
Antimicrobial and Antioxidant Potential
Research on the synthesis of various 1,3,4-oxadiazole derivatives demonstrates their potential as antimicrobial and antioxidant agents. These compounds, including structures similar to 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, have been found effective against various microbial strains and have shown significant antioxidant activity (Yarmohammadi et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJVNSZUGQVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357598 | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
CAS RN |
50848-29-8 | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
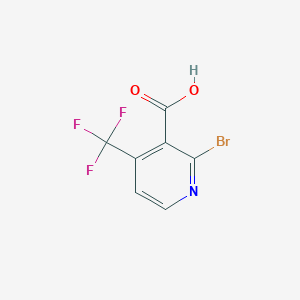
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)
![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)
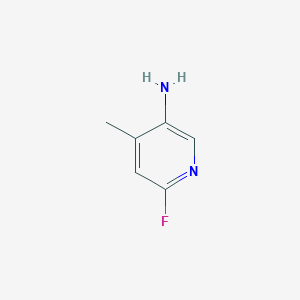
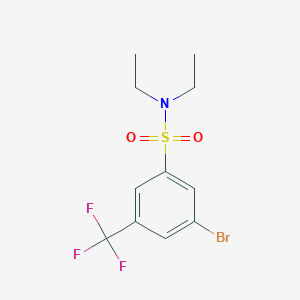
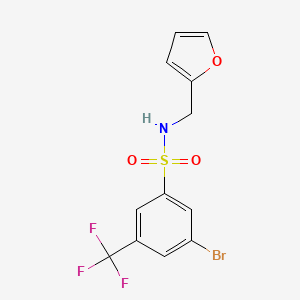
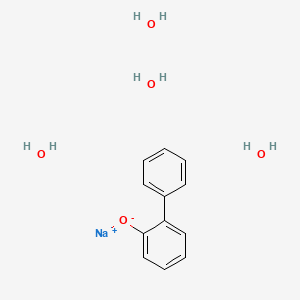
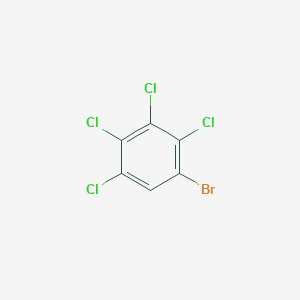
![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)
